molecular formula C13H11ClFNO3S B6647579 2-chloro-5-fluoro-N-(4-hydroxy-2-methylphenyl)benzenesulfonamide

2-chloro-5-fluoro-N-(4-hydroxy-2-methylphenyl)benzenesulfonamide

Cat. No.: B6647579
M. Wt: 315.75 g/mol
InChI Key: MUNQNZJTEYBEKR-UHFFFAOYSA-N
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Description

2-chloro-5-fluoro-N-(4-hydroxy-2-methylphenyl)benzenesulfonamide, also known as CF3, is a sulfonamide compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a white crystalline powder that has a molecular weight of 357.82 g/mol. CF3 has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In

Mechanism of Action

The mechanism of action of 2-chloro-5-fluoro-N-(4-hydroxy-2-methylphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the subsequent decrease in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and the inhibition of their production can lead to a reduction in these symptoms. This compound has also been shown to inhibit the growth of cancer cells, although the exact mechanism of this effect is not yet known.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic properties in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

2-chloro-5-fluoro-N-(4-hydroxy-2-methylphenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has been shown to exhibit a range of biological activities, making it a versatile compound for use in various assays. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 2-chloro-5-fluoro-N-(4-hydroxy-2-methylphenyl)benzenesulfonamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of interest is the investigation of the anticancer properties of this compound and its potential use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological pathways.

Synthesis Methods

2-chloro-5-fluoro-N-(4-hydroxy-2-methylphenyl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 2-chloro-5-fluoroaniline with p-toluenesulfonyl chloride, followed by reaction with 4-hydroxy-2-methylbenzenesulfonamide. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis method has been optimized to improve the yield and purity of this compound, making it a viable compound for further research.

Scientific Research Applications

2-chloro-5-fluoro-N-(4-hydroxy-2-methylphenyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. This compound has also been found to exhibit antitumor properties, making it a potential candidate for the treatment of cancer.

Properties

IUPAC Name

2-chloro-5-fluoro-N-(4-hydroxy-2-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO3S/c1-8-6-10(17)3-5-12(8)16-20(18,19)13-7-9(15)2-4-11(13)14/h2-7,16-17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNQNZJTEYBEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NS(=O)(=O)C2=C(C=CC(=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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